molecular formula C22H27ClN2O2S B5155076 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5155076
M. Wt: 419.0 g/mol
InChI Key: NLSBHJARNDACHO-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been developed as a potential therapeutic agent for the treatment of various B cell-mediated diseases, including autoimmune disorders and B cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell proliferation and differentiation. 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK activity by 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide leads to a decrease in B cell proliferation and activation, as well as a reduction in the production of pro-inflammatory cytokines. Moreover, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to induce apoptosis (programmed cell death) in B cell lymphoma cells, suggesting a potential therapeutic application for this drug in the treatment of B cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide is its high specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, the efficacy of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide may be limited by the development of resistance mechanisms, such as mutations in the BTK gene. Moreover, the optimal dosing and treatment regimens for 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in different disease indications are still being investigated.

Future Directions

Several future directions for research on 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide can be identified. First, further preclinical studies are needed to evaluate the efficacy and safety of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in various B cell-mediated diseases, including autoimmune disorders and B cell lymphomas. Second, clinical trials are needed to assess the pharmacokinetics, pharmacodynamics, and safety of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in humans. Third, the potential for combination therapy with other drugs targeting the B cell receptor signaling pathway should be explored. Finally, the development of biomarkers to predict response to 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide and monitor treatment efficacy may facilitate the clinical development of this drug.

Synthesis Methods

The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, starting from commercially available starting materials. The key intermediate is the piperidine derivative, which is prepared via a multi-step synthesis. The final step involves the coupling of the piperidine derivative with the chlorobenzamide moiety, followed by purification to obtain the final product.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of various B cell-mediated diseases, including rheumatoid arthritis, lupus, and B cell lymphomas. In these studies, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and activation. Moreover, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has demonstrated synergistic effects with other drugs targeting the B cell receptor signaling pathway, such as the PI3K inhibitor idelalisib.

properties

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2S/c23-20-14-16(22(26)24-17-4-1-2-5-17)7-8-21(20)27-18-9-11-25(12-10-18)15-19-6-3-13-28-19/h3,6-8,13-14,17-18H,1-2,4-5,9-12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSBHJARNDACHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide

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